molecular formula C13H23NO B14537749 N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide CAS No. 62280-87-9

N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B14537749
CAS No.: 62280-87-9
M. Wt: 209.33 g/mol
InChI Key: AQVJYUAEKMZLSZ-UHFFFAOYSA-N
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Description

N-Ethyl-1,3,3-trimethylbicyclo[221]heptane-2-carboxamide is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide stands out due to its specific functional groups and the resulting chemical properties. Its unique structure allows for distinct interactions in chemical and biological systems, making it valuable for specialized applications.

Properties

CAS No.

62280-87-9

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

N-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C13H23NO/c1-5-14-11(15)10-12(2,3)9-6-7-13(10,4)8-9/h9-10H,5-8H2,1-4H3,(H,14,15)

InChI Key

AQVJYUAEKMZLSZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1C(C2CCC1(C2)C)(C)C

Origin of Product

United States

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